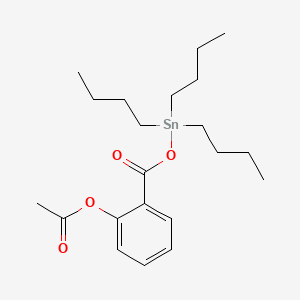

o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate

CAS No.: 84029-40-3

Cat. No.: VC16997743

Molecular Formula: C21H34O4Sn

Molecular Weight: 469.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84029-40-3 |

|---|---|

| Molecular Formula | C21H34O4Sn |

| Molecular Weight | 469.2 g/mol |

| IUPAC Name | tributylstannyl 2-acetyloxybenzoate |

| Standard InChI | InChI=1S/C9H8O4.3C4H9.Sn/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;3*1-3-4-2;/h2-5H,1H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |

| Standard InChI Key | ZUWWEGWEUMHGLQ-UHFFFAOYSA-M |

| Canonical SMILES | CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1OC(=O)C |

Introduction

o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate is a complex organic compound featuring a tributylstannyl group attached to a phenyl acetate moiety through an oxycarbonyl linkage. This compound is notable for its unique structure and potential applications in various fields, including chemistry, biology, and materials science.

Synthesis Methods

The synthesis of o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate typically involves the reaction of phenyl acetate with tributylstannyl chloride in the presence of a base. Common solvents used include anhydrous dichloromethane or tetrahydrofuran, with bases such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures over several hours or overnight.

Chemical Reactions and Applications

o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidizing agents like hydrogen peroxide can convert the compound into corresponding oxides, while reducing agents such as lithium aluminum hydride can modify the stannyl group. Substitution reactions allow the stannyl group to be replaced with other functional groups under appropriate conditions.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Phenyl acetate oxides |

| Reduction | Lithium aluminum hydride, sodium borohydride | Phenyl acetate derivatives with reduced stannyl groups |

| Substitution | Halogens, nucleophiles (amines, thiols) | Substituted phenyl acetate compounds |

Scientific Research and Biological Activity

This compound is used in organic synthesis as a reagent and precursor for other stannyl compounds. It is also studied for its potential biological activity and interactions with biomolecules. In medicine, it is investigated for its potential use in drug development and as a diagnostic tool. The mechanism of action involves interactions through its stannyl group, facilitating reactions such as substitution or addition.

Comparison with Similar Compounds

Similar compounds include tributylstannyloxycarbonic acid and triphenyltin acetate, which share structural characteristics but lack the specific combination of a tributylstannyl group with a phenyl acetate moiety found in o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tributylstannyloxycarbonic acid | C15H30O3Sn | Similar tributylstannyl moiety |

| Triphenyltin acetate | C18H15O2Sn | Another organotin compound with acetates |

| o-Toluenesulfonic acid tributystannate | C10H13O3S | Contains sulfonate instead of acetate |

Future Perspectives and Challenges

Future research on o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate should focus on exploring its full potential in biological and medicinal applications, as well as optimizing its synthesis and purification processes for industrial-scale production. Challenges include ensuring environmental safety and reducing costs associated with large-scale synthesis.

Given the limitations of available sources, the information provided is based on general knowledge of organotin compounds and their applications. Further detailed research findings specific to o-(((Tributylstannyl)oxy)carbonyl)phenyl acetate are not readily available from authoritative sources.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume